

An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene

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Compound of Interest

Compound Name:	1,2,3,4,5-Pentamethylcyclopentadiene
Cat. No.:	B1201788

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: **1,2,3,4,5-Pentamethylcyclopentadiene** (CpH) is a pivotal organic compound in modern chemistry, primarily serving as a precursor to the sterically bulky and electron-rich pentamethylcyclopentadienyl (Cp) ligand. This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.

Physicochemical and Spectroscopic Data

1,2,3,4,5-Pentamethylcyclopentadiene, with the chemical formula C₁₀H₁₆, is a colorless to light-yellow liquid.^[1] Its fundamental role is as a precursor to the 1,2,3,4,5-pentamethylcyclopentadienyl ligand (Cp*), a key component in organometallic chemistry.^{[2][3]} Unlike less substituted cyclopentadienes, it does not readily dimerize.^[3]

Table 1: Physicochemical Properties of **1,2,3,4,5-Pentamethylcyclopentadiene**

Property	Value	Reference(s)
Molecular Weight	136.23 g/mol	[1] [4]
CAS Number	4045-44-7	[4]
Density	0.87 g/mL at 25 °C	[4] [5]
Boiling Point	58 °C at 13 mmHg	[4] [5]
Refractive Index	n _{20/D} 1.474	[4] [5]
Flash Point	44 °C (closed cup)	[4]
Appearance	Colorless to light yellow liquid	[1]

| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water. |[\[5\]](#)[\[6\]](#) |

Table 2: Spectroscopic Data for **1,2,3,4,5-Pentamethylcyclopentadiene**

Spectroscopic Data	Details	Reference(s)
¹ H NMR (CDCl ₃)	δ: 1.00 (3 H, d, J = 7.6, CH ₃ CH), 1.8 (12 H, br s, CH ₃ C=), 2.45 (1 H, q, J = 6.5, CHCH ₃)	[7]
¹³ C NMR (benzene-d6)	Chemical shifts available	[6]
IR (neat)	2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 cm ⁻¹	[7]

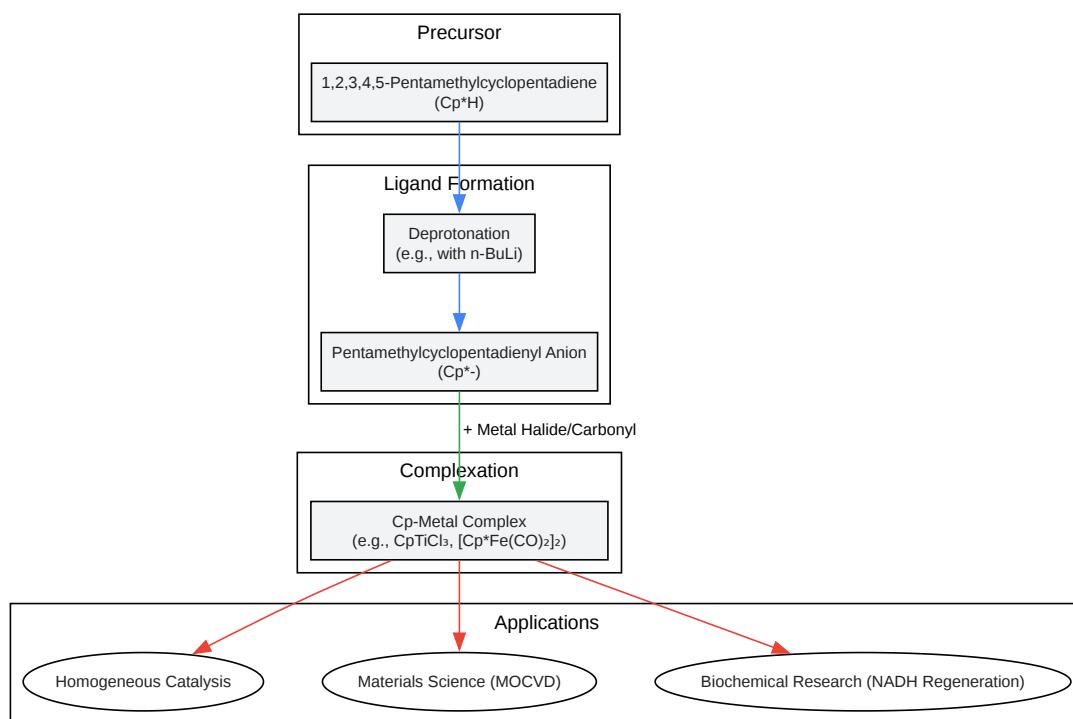
| UV/VIS (CH₂Cl₂) | Absorption maximum at 250 nm |[\[6\]](#) |

Core Applications in Research and Development

The primary significance of **1,2,3,4,5-Pentamethylcyclopentadiene** lies in its role as a precursor to the Cp* ligand. This ligand forms highly stable and reactive complexes with transition metals, which are instrumental in various fields.[\[2\]](#)

- Homogeneous Catalysis: Cp*-metal complexes are fundamental in catalysis, driving reactions such as polymerization, hydrogenation, and asymmetric synthesis.[\[2\]](#) For example, it is used as a ligand in the "one-pot" iridium-catalyzed transformation of alcohols to amides. [\[8\]](#)
- Materials Science: The compound is pivotal in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for creating thin films. It acts as a growth modifier for depositing iron-containing layers from iron pentacarbonyl, which are used in electronic devices and magnetic storage.[\[2\]](#)[\[9\]](#)
- Biochemical Research: CpH is a raw material for synthesizing organometallic complexes like $[\text{CpRh}(\text{bpy})\text{H}_2\text{O}]^{2+}$, which function as electron mediators in the regeneration of nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular metabolism.[\[2\]](#)[\[9\]](#)

General Workflow: From Cp*H to Applications

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Workflow from Cp*H to its diverse applications.

Experimental Protocols

A widely cited laboratory-scale synthesis involves a two-step process starting from 2-bromo-2-butene and ethyl acetate.^[7]

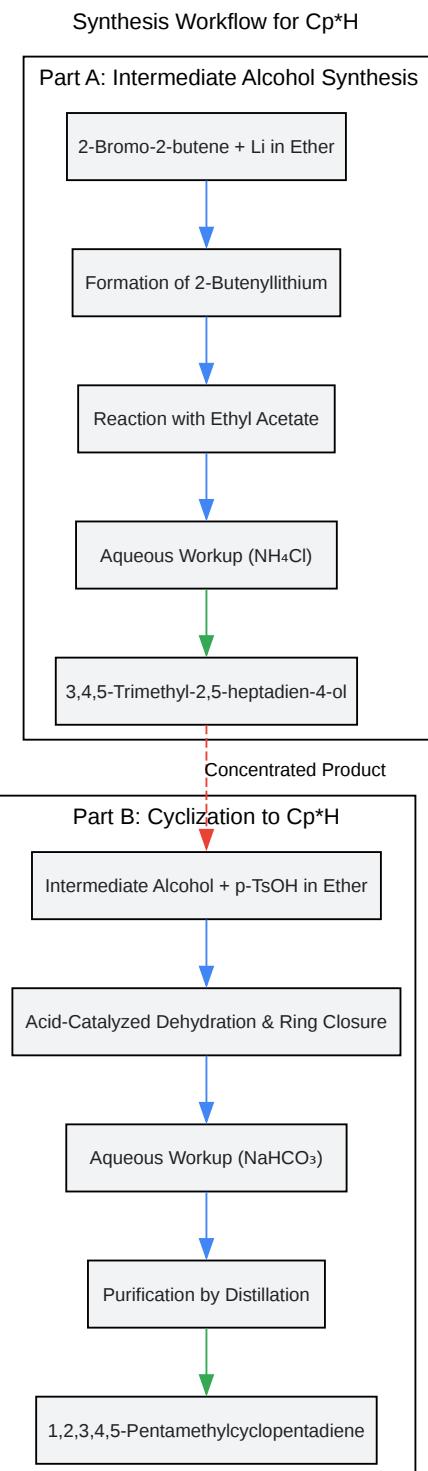
Part A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol

- Under an argon atmosphere, stir a mixture of lithium wire (21 g, 3.0 mol) in 100 mL of diethyl ether in a 2-L three-necked flask.
- Add a small amount of purified 2-bromo-2-butene (200 g, 1.48 mol total) dropwise to initiate the reaction.
- Once initiated, dilute the mixture with an additional 900 mL of diethyl ether.
- Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring for 1 hour.
- Add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise.
- Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride.
- Separate the ethereal layer. Adjust the aqueous layer to pH 9 with HCl and extract three times with diethyl ether.
- Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL.

Part B: Synthesis of **1,2,3,4,5-Pentamethylcyclopentadiene** (Cyclization)

- In a separate 1-L flask under argon, stir a mixture of p-toluenesulfonic acid monohydrate (13 g, 0.068 mol) in 300 mL of diethyl ether.
- Add the concentrated product from Part A as quickly as possible, maintaining a gentle reflux. A water layer will separate.
- Stir the mixture for 1 hour after the addition is complete.

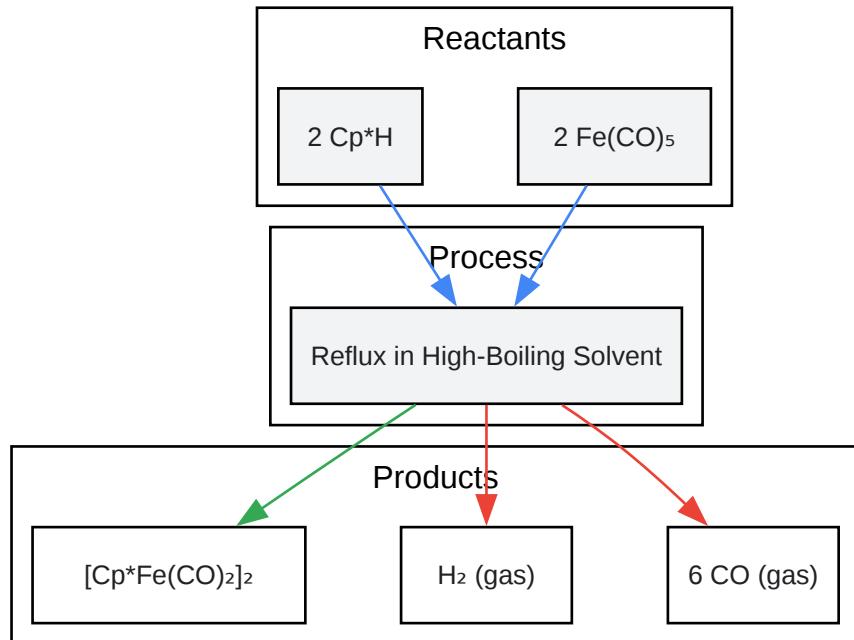
- Wash the mixture with saturated aqueous sodium bicarbonate until the washings remain basic.
- Remove the diethyl ether by rotary evaporation.
- Distill the crude product under reduced pressure (bp 55–60°C, 13 mm) to yield the final product.

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A two-part experimental workflow for synthesizing CpH.

This protocol outlines the synthesis of the (pentamethylcyclopentadienyl)iron dicarbonyl dimer, a common Cp-metal complex.[3]

- Combine **1,2,3,4,5-Pentamethylcyclopentadiene** (Cp^*H) and iron pentacarbonyl ($\text{Fe}(\text{CO})_5$) in a suitable high-boiling solvent (e.g., 2,2,5-trimethylhexane).[10]
- Heat the mixture to reflux.
- During the reaction, hydrogen gas and carbon monoxide are evolved. The reaction should be carried out in a well-ventilated fume hood.
- Continue heating until the reaction is complete, which can be monitored by observing the cessation of gas evolution or by spectroscopic methods.
- Upon cooling, the product, $[\eta^5\text{-Cp}^*\text{Fe}(\text{CO})_2]_2$, will precipitate from the solution.
- The solid product can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of $[\text{Cp}^*\text{Fe}(\text{CO})_2]_2$ [Click to download full resolution via product page](#)Reaction scheme for a typical Cp^* -metal complex.**Need Custom Synthesis?**

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201788#1-2-3-4-5-pentamethylcyclopentadiene-molecular-weight]

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